molecular formula C9H6F2N2O2 B2925324 2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 2248392-59-6

2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B2925324
CAS RN: 2248392-59-6
M. Wt: 212.156
InChI Key: UYTJMNQICOHHFS-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid” is an aromatic molecule . It is a solid substance at ambient temperature . The CAS number for this compound is 2059954-47-9 .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid” has been examined using the DFT approach exercising 6–311 ++G (d,p) as a source level . The InChI code for this compound is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid” include a molecular weight of 212.16 . It is a solid substance at ambient temperature .

Safety and Hazards

The safety data sheet for “2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid” indicates several hazards. It is classified as having acute toxicity (dermal, inhalation, oral), specific target organ toxicity (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid breathing dust and contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions for “2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid” could involve further exploration of its biological activities, particularly its potential activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, further studies could be conducted to optimize its synthesis and explore its reactivity in various chemical reactions.

properties

IUPAC Name

2-(difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)6-4-13-3-1-2-5(9(14)15)8(13)12-6/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTJMNQICOHHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

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